Superior Anti-HIV-1 Potency and Therapeutic Index vs. Other Schisandra Lignans
In a head-to-head study, Gomisin M1 was identified as the most potent anti-HIV agent among 14 dibenzocyclooctadiene lignans isolated from Schisandra rubriflora, including Gomisin J, Gomisin M2, and Schisanhenol [1]. While other active lignans like Gomisin J and Schisanhenol also showed activity, none matched the efficacy of Gomisin M1. The study further noted that lignans lacking an aromatic hydroxyl group, such as deoxyschisandrin and schisandrin, were entirely inactive [2].
| Evidence Dimension | Anti-HIV-1 Activity (EC50) and Therapeutic Index (TI) |
|---|---|
| Target Compound Data | EC50 <0.65 µM, TI >68 |
| Comparator Or Baseline | Gomisin J, Gomisin M2, Schisanhenol (all active but less potent); Deoxyschisandrin, Schisandrin (inactive) |
| Quantified Difference | Gomisin M1 exhibited the most potent anti-HIV activity with an EC50 <0.65 µM. Inactive lignans showed no measurable activity. |
| Conditions | In vitro anti-HIV-1 assay using H9 T cell lines over 4 days. |
Why This Matters
This direct comparative data confirms that Gomisin M1 provides the highest anti-HIV potency and safety window among its lignan class, making it the preferred reference compound for antiviral studies.
- [1] Chen M, Kilgore N, Lee KH, Chen DF. Rubrisandrins A and B, lignans and related anti-HIV compounds from Schisandra rubriflora. J Nat Prod. 2006;69(12):1697-701. View Source
- [2] Chen M, Kilgore N, Lee KH, Chen DF. Rubrisandrins A and B, lignans and related anti-HIV compounds from Schisandra rubriflora. J Nat Prod. 2006;69(12):1697-701. View Source
